(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

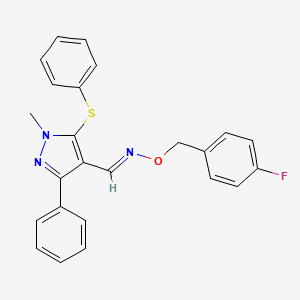

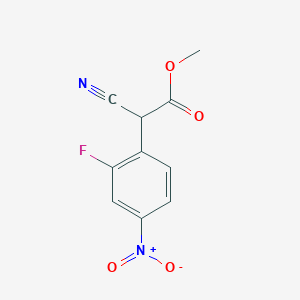

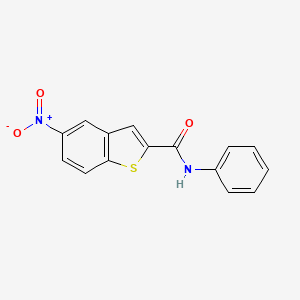

“(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” is a chemical compound used for proteomics research applications . It has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 .

Synthesis Analysis

The synthesis of “(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” involves various structurally divergent aromatic aldehydes . A ring cleavage methodology reaction is reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of “(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” is characterized by its molecular formula C9H10F3N3O .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” are characterized by its molecular formula C9H10F3N3O and a molecular weight of 233.19 .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives have been explored for their potential antimicrobial activities. For example, a study on hydrazide–hydrazones of phenylacetic and hydroxyacetic acid demonstrated significant bactericidal activity against Gram-positive bacteria, with some compounds showing superior activity to commonly used antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016). This indicates the potential of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives as a basis for developing new antimicrobial agents.

Anticancer Applications

Derivatives of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide have been synthesized and evaluated for their anticancer activity. One study highlighted the design and synthesis of novel thiazolidinone-diclofenac hybrid molecules, with some compounds demonstrating moderate antitumor activity on the non-small-cell lung cancer NCI-H522 and colon cancer HCT-116 cell lines (Y. Shepeta et al., 2020). This suggests a promising avenue for the development of new anticancer therapeutics based on (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives.

Anti-inflammatory Applications

The synthesis of compounds derived from (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide has also been associated with anti-inflammatory properties. Research into such derivatives has yielded compounds with considerable anti-inflammatory effect, comparable to reference non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium or ketorolac tromethamine (Y. Shepeta et al., 2020). These findings underscore the potential of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives in the development of new anti-inflammatory agents.

Propiedades

IUPAC Name |

2-[3-(trifluoromethyl)anilino]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(16)15-13/h1-4,14H,5,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMWLKAYHXRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(=O)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)

![methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate](/img/structure/B2663925.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2663926.png)

![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2663938.png)